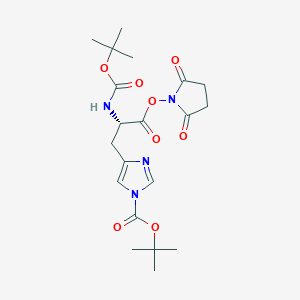

Boc-His(1-Boc)-Osu

Descripción general

Descripción

“Boc-His(1-Boc)-Osu” is a chemical compound with the molecular formula C20H28N4O8 . Its IUPAC name is tert-butyl 4-[(2S)-3-(2,5-dioxopyrrolidin-1-yl)oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]imidazole-1-carboxylate . It has a molecular weight of 452.5 g/mol .

Molecular Structure Analysis

“Boc-His(1-Boc)-Osu” contains a total of 61 bonds, including 33 non-H bonds, 10 multiple bonds, 10 rotatable bonds, 5 double bonds, 5 aromatic bonds, 2 five-membered rings, 1 (thio-) carbamate(s) (aliphatic), 1 (thio-) carbamate(s) (aromatic), 1 hydroxylamine(s) (aliphatic), and 1 Imidazole(s) .Physical And Chemical Properties Analysis

“Boc-His(1-Boc)-Osu” has a molecular weight of 452.5 g/mol . Its exact mass is 452.19100 . It has a PSA of 146.13000 and a LogP of 2.03810 .Aplicaciones Científicas De Investigación

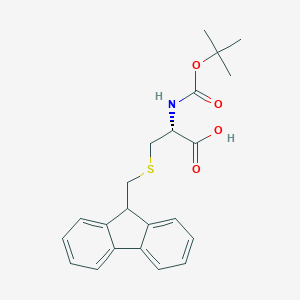

Environmentally Benign Peptide Synthesis Using Liquid-Assisted Ball-Milling : This research describes a methodology for peptide bond synthesis that avoids toxic solvents and reactants. It involves ball-milling Boc-protected α-amino acid N-carboxyanhydrides (Boc-AA-NCA) or Boc-protected α-amino acid N-hydroxysuccinimide esters (Boc-AA-OSu) with α-amino acid alkyl ester salts, highlighting an environmentally friendly approach to peptide synthesis (Bonnamour et al., 2013).

N-(tert-Butoxycarbonyloxy)succinimide : This paper provides a detailed description of N-(tert-Butoxycarbonyloxy)succinimide (Boc-OSu), a reagent for the protection of amino groups, including amino acids. It discusses its physical properties, solubility, and handling precautions, which may be relevant for understanding the handling and application of Boc-His(1-Boc)-Osu (Sennyey, 2001).

TAG-TMTpro, a Hyperplexing Quantitative Approach for High-Throughput Proteomic Studies : This study introduces a novel approach in proteomics by expanding the multiplexing capacity of TMTpro reagents. The research systematically evaluated the Boc-Ala-OSu and Boc-Gly-OSu reactions, optimizing conditions for labeling and side-product elimination. This might be relevant in understanding the applications of Boc-His(1-Boc)-Osu in proteomic studies (Wu et al., 2022).

Synthesis and Structure Characterization of Fmoc-L-Lys (Boc) -Gly-OH : This research focuses on the synthesis of a dipeptide using Boc-protected lysine and glycine, employing Boc2O and Fmoc-OSu for amino protection. The study could provide insights into the synthesis and applications of peptides involving Boc-His(1-Boc)-Osu (Yi-nan & Key, 2013).

Safety and Hazards

“Boc-His(1-Boc)-Osu” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental release, avoid letting the chemical enter drains or water courses .

Mecanismo De Acción

Target of Action

Boc-His(1-Boc)-Osu, also known as Nα- (tert-Butoxycarbonyl)-L-histidine, is a derivative of the amino acid histidine . The primary targets of this compound are proteins and peptides that contain histidine residues. Histidine residues play crucial roles in protein structure and function, including catalysis, ligand binding, and metal chelation .

Mode of Action

Boc-His(1-Boc)-Osu acts as a protecting group in peptide synthesis . The tert-butyloxycarbonyl (Boc) group protects the Nα-amino group during peptide synthesis, preventing unwanted side reactions . The Boc group can be selectively removed under acidic conditions, allowing for the controlled synthesis of complex peptides .

Biochemical Pathways

Boc-His(1-Boc)-Osu is primarily involved in the biochemical pathway of peptide synthesis . It allows for the selective protection and deprotection of amino groups, enabling the stepwise assembly of peptides. This process is crucial for the synthesis of biologically active peptides and proteins .

Result of Action

The primary result of Boc-His(1-Boc)-Osu’s action is the successful synthesis of peptides with precise sequences . By protecting the amino group of histidine, it prevents side reactions and allows for the controlled assembly of peptides. This is crucial for the synthesis of biologically active peptides and proteins, which have numerous applications in research and medicine .

Action Environment

The action of Boc-His(1-Boc)-Osu is influenced by various environmental factors. For instance, the efficiency of Boc deprotection can be enhanced by certain solvents and catalysts . Additionally, factors such as temperature, pH, and the presence of other reactive species can influence the stability and efficacy of Boc-His(1-Boc)-Osu in peptide synthesis .

Propiedades

IUPAC Name |

tert-butyl 4-[(2S)-3-(2,5-dioxopyrrolidin-1-yl)oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]imidazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O8/c1-19(2,3)30-17(28)22-13(16(27)32-24-14(25)7-8-15(24)26)9-12-10-23(11-21-12)18(29)31-20(4,5)6/h10-11,13H,7-9H2,1-6H3,(H,22,28)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFSCSBQQOTTRW-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60566637 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N,1-bis(tert-butoxycarbonyl)-L-histidinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25616-02-8 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N,1-bis(tert-butoxycarbonyl)-L-histidinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-3-([1,1'-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B558349.png)